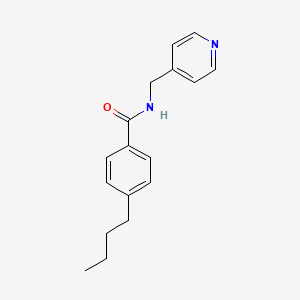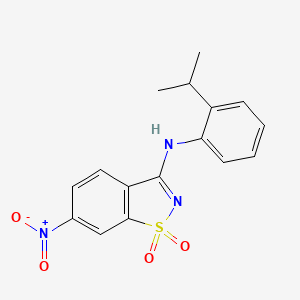
4-butyl-N-(4-pyridinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butyl-N-(4-pyridinylmethyl)benzamide, commonly known as BPN14770, is a small molecule drug that has been developed as a potential therapeutic agent for various neurological disorders. The compound belongs to the class of benzamide derivatives and has been found to exhibit promising results in preclinical studies.
作用机制
BPN14770 acts as a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) in the brain. By inhibiting PDE4D, BPN14770 increases the levels of cAMP, which in turn activates the protein kinase A (PKA) pathway. The activation of PKA pathway leads to the phosphorylation of various proteins that are involved in neuronal signaling and synaptic plasticity.
Biochemical and Physiological Effects:
BPN14770 has been found to exhibit various biochemical and physiological effects in preclinical studies. The compound has been shown to reduce the levels of toxic proteins such as beta-amyloid and tau in the brain, which are associated with Alzheimer's disease. BPN14770 has also been shown to improve cognitive function and memory by enhancing synaptic plasticity and neuronal signaling in the brain.
实验室实验的优点和局限性
BPN14770 has several advantages for lab experiments. The compound has a low molecular weight and can easily cross the blood-brain barrier, making it an ideal candidate for neurological research. BPN14770 is also stable and can be easily synthesized in large quantities. However, one of the limitations of BPN14770 is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the research on BPN14770. One of the potential applications of BPN14770 is in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems. BPN14770 has been shown to improve cognitive function and memory in Fragile X syndrome mouse models, and further research is needed to evaluate its potential as a therapeutic agent for this disorder. Another potential application of BPN14770 is in the treatment of Rett syndrome, a rare genetic disorder that affects brain development in girls. BPN14770 has been shown to improve cognitive function and social behavior in Rett syndrome mouse models, and further research is needed to evaluate its potential as a therapeutic agent for this disorder.
Conclusion:
BPN14770 is a promising small molecule drug that has been developed as a potential therapeutic agent for various neurological disorders. The compound has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to evaluate the potential of BPN14770 as a therapeutic agent for various neurological disorders.
合成方法
The synthesis of BPN14770 involves a multistep process that starts with the reaction of 4-butylbenzoic acid with thionyl chloride to form 4-butylbenzoyl chloride. The resulting compound is then reacted with 4-pyridinemethanol to obtain 4-butyl-N-(4-pyridinylmethyl)benzamide. The purity of the compound is then enhanced by recrystallization and column chromatography.
科学研究应用
BPN14770 has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Fragile X syndrome, and Rett syndrome. The compound has been found to exhibit neuroprotective effects by reducing the levels of toxic proteins such as beta-amyloid and tau in the brain. BPN14770 has also been shown to improve cognitive function and memory in preclinical studies.
属性
IUPAC Name |
4-butyl-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-2-3-4-14-5-7-16(8-6-14)17(20)19-13-15-9-11-18-12-10-15/h5-12H,2-4,13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBERGGMHVRPTRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-N-(pyridin-4-ylmethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-1,3-benzothiazol-2-yl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4894224.png)
![1-[2-(2-fluorophenyl)-1-methylethyl]-4-phenylpiperazine](/img/structure/B4894226.png)
![1-(4-ethoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894232.png)

![1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-4-methylpyridinium bromide](/img/structure/B4894242.png)
![2-[(2-methoxy-5-nitrobenzyl)thio]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4894247.png)

![N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-methoxybenzamide](/img/structure/B4894279.png)
![4-ethyl 2-methyl 3-methyl-5-[(4-methyl-3-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4894283.png)
![N,N-dimethyl-N'-{2-oxo-2-[2-(4-pyridinylmethylene)hydrazino]ethyl}sulfamide](/img/structure/B4894290.png)
![7-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4894296.png)
![ethyl 4-[3-(3-methylphenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B4894304.png)
![(2R*,6R*)-2-allyl-1-(2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxybenzoyl)-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B4894314.png)
![1-[4-({4-(hydroxymethyl)-4-[3-(trifluoromethyl)benzyl]-1-piperidinyl}methyl)-2-thienyl]ethanone](/img/structure/B4894319.png)